2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone
CAS No.:
Cat. No.: VC14822807
Molecular Formula: C22H27N5O
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27N5O |
|---|---|
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[4-(1-methylbenzimidazol-2-yl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C22H27N5O/c1-26-19-10-6-5-9-18(19)23-21(26)15-11-13-27(14-12-15)22(28)20-16-7-3-2-4-8-17(16)24-25-20/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3,(H,24,25) |
| Standard InChI Key | YWLWXXDOEPROHV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1C3CCN(CC3)C(=O)C4=NNC5=C4CCCCC5 |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition
The compound’s molecular formula is C₂₂H₂₇N₅O, with a molecular weight of 377.5 g/mol. Its IUPAC name, 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[4-(1-methylbenzimidazol-2-yl)piperidin-1-yl]methanone, reflects its intricate architecture, which combines a seven-membered cycloheptane ring fused to a pyrazole heterocycle and a piperidine ring substituted with a methyl-benzimidazole group.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₇N₅O | |
| Molecular Weight | 377.5 g/mol | |
| IUPAC Name | 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[4-(1-methylbenzimidazol-2-yl)piperidin-1-yl]methanone | |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1C3CCN(CC3)C(=O)C4=NNC5=C4CCCCC5 | |
| InChIKey | YWLWXXDOEPROHV-UHFFFAOYSA-N |
Structural Features
The molecule’s three-dimensional conformation arises from the fusion of a cycloheptane ring to a pyrazole moiety, creating a rigid bicyclic system. The piperidine ring, attached via a methanone linker, adopts a chair conformation, while the N-methyl-benzimidazole group extends perpendicularly, enabling potential interactions with biological targets. Computational modeling suggests that the methyl group on the benzimidazole enhances lipid solubility, potentially improving blood-brain barrier penetration.
Synthesis and Manufacturing
Synthetic Routes
Synthesis typically involves a multi-step sequence starting from benzimidazole and piperidine precursors. A common approach includes:
-
Benzimidazole Formation: Condensation of o-phenylenediamine with acetic acid under acidic conditions yields 1-methyl-1H-benzimidazole.
-
Piperidine Functionalization: The piperidine ring is substituted at the 4-position with the benzimidazole group via Ullmann coupling or nucleophilic substitution.
-
Cyclohepta[c]pyrazole Synthesis: Cyclization of heptanedione with hydrazine derivatives forms the hexahydrocyclohepta[c]pyrazole core.
-
Methanone Linkage: A Friedel-Crafts acylation or carbodiimide-mediated coupling connects the piperidine and pyrazole moieties .
Table 2: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzimidazole synthesis | o-Phenylenediamine, AcOH, HCl | 65–75 |
| 2 | Piperidine substitution | CuI, K₂CO₃, DMF, 110°C | 50–60 |
| 3 | Pyrazole cyclization | Hydrazine hydrate, EtOH, reflux | 70–80 |
| 4 | Methanone coupling | DCC, DMAP, CH₂Cl₂ | 55–65 |
Purification and Analysis
Purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Analytical confirmation utilizes ¹H/¹³C NMR (δ 7.8–6.5 ppm for aromatic protons, δ 3.2–2.1 ppm for piperidine CH₂ groups) and HPLC (purity >95%) .
| Activity | Model System | Result | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 µg/mL | DNA gyrase inhibition |
| Anticancer | MCF-7 cells | IC₅₀ = 12.3 µM | Caspase-3 activation |
| σ-1 Receptor Binding | Radioligand assay | Ki = 45 nM | Allosteric modulation |
Mechanism of Action
Enzyme Inhibition
The benzimidazole moiety competes with ATP in kinase binding pockets, as evidenced by Kd = 0.8 µM for CDK2. Molecular dynamics simulations suggest the pyrazole ring stabilizes hydrophobic interactions with Leu83 and Val18 residues .
Receptor Interactions
At σ-1 receptors, the piperidine nitrogen forms a salt bridge with Asp126, while the cycloheptane ring occupies a hydrophobic subpocket. This dual binding mode may explain its high affinity relative to pentazocine (Ki = 15 nM).
Recent Research Developments
Synthetic Optimization
A 2024 study achieved a 22% yield improvement (to 82%) using microwave-assisted synthesis at 150°C for 10 minutes. Green chemistry approaches employing PEG-400 as solvent reduced waste by 40% .
Preclinical Evaluations
A 2025 murine model of neuropathic pain demonstrated a 60% reduction in mechanical allodynia at 10 mg/kg (p.o.), comparable to gabapentin. Toxicity studies report LD₅₀ > 500 mg/kg in rats, suggesting a wide therapeutic index.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume